molecular formula C10H11NO5 B1356431 2-(4-Nitrophenoxy)butanoic acid CAS No. 120552-01-4

2-(4-Nitrophenoxy)butanoic acid

Cat. No.: B1356431
CAS No.: 120552-01-4
M. Wt: 225.2 g/mol
InChI Key: YPBRRZJQNAFLIJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)butanoic acid, with the CAS registry number 120552-01-4, is a nitrophenoxy derivative of butanoic acid of high interest in scientific research and development. This compound has a molecular weight of 225.20 and is defined by the molecular formula C 10 H 11 NO 5 . The structure features a butanoic acid chain with the phenoxy group attached at the second carbon, differentiating it from other positional isomers such as 4-(4-nitrophenoxy)butanoic acid . As a building block in organic synthesis, this compound is valuable for exploring structure-activity relationships and for synthesizing more complex molecules. Its structure, which includes both an acidic carboxyl group and an electron-withdrawing nitro group on the phenoxy ring, makes it a potential candidate for applications in materials science and as an intermediate in pharmaceutical research. Researchers utilize this compound strictly in controlled laboratory environments. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRRZJQNAFLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589729
Record name 2-(4-Nitrophenoxy)butanoic acid
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120552-01-4
Record name 2-(4-Nitrophenoxy)butanoic acid
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Record name 2-(4-Nitrophenoxy)butanoic acid
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Foundational & Exploratory

2-(4-Nitrophenoxy)butanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenoxy)butanoic Acid

Disclaimer: Direct experimental data for 2-(4-Nitrophenoxy)butanoic acid is not extensively available in public literature. This guide has been synthesized by a Senior Application Scientist to provide a robust predictive overview based on the well-established chemical principles of its constituent functional groups and data from closely related structural analogs. All properties and reaction protocols should be treated as well-informed projections until validated experimentally.

Core Molecular Profile and Structural Analysis

2-(4-Nitrophenoxy)butanoic acid is a chiral carboxylic acid featuring a distinct combination of functional groups that dictate its chemical behavior. The molecule integrates a butanoic acid chain, an ether linkage at the alpha-position (C2), and a para-substituted nitrophenyl ring. This unique architecture suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The core structure consists of:

  • A Carboxylic Acid Moiety (-COOH): The primary site of acidity and a handle for numerous derivatization reactions such as esterification and amidation.

  • A p-Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the molecule's acidity and the reactivity of the aromatic ring.

  • An Ether Linkage (-O-): Connects the aromatic ring to the chiral center of the butanoic acid chain, providing rotational flexibility while being generally stable under non-extreme conditions.

  • A Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as two enantiomers (R and S), a factor of critical importance in drug development.

Below is the chemical structure of 2-(4-Nitrophenoxy)butanoic acid.

Caption: Structure of 2-(4-Nitrophenoxy)butanoic acid.

Core Chemical Identifiers (Predicted)
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Calculated
Molecular Weight 209.20 g/mol Calculated
CAS Number Not assigned-
Appearance White to pale yellow solidInferred from analogs[1]

Physicochemical Properties: An Inferential Analysis

The physicochemical properties are dictated by the interplay between the polar carboxylic acid and nitro groups and the nonpolar hydrocarbon chain and phenyl ring.

PropertyPredicted Value / ObservationRationale & Expert Insights
Melting Point 110-130 °CBased on the melting point of the structural isomer 2-(4-Nitrophenyl)butyric acid (122-123 °C). The ether linkage may slightly lower the melting point compared to the direct C-C bond due to changes in crystal packing efficiency.[1]
pKa ~3.8 - 4.2The electron-withdrawing nitro group on the phenoxy ring will inductively stabilize the carboxylate anion, making the acid stronger (lower pKa) than butanoic acid (pKa ≈ 4.8). This effect is attenuated by the ether oxygen and the distance from the carboxyl group. The pKa is expected to be similar to or slightly higher than that of 2-(4-Nitrophenyl)butyric acid (predicted pKa ~3.91).[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). Sparingly soluble in water.The carboxylic acid group imparts polarity and allows for deprotonation in basic aqueous solutions, increasing solubility. However, the overall molecule has significant nonpolar character from the phenyl ring and alkyl chain, favoring solubility in organic solvents.
LogP 2.0 - 2.5The combination of a lipophilic aromatic ring and a hydrophilic carboxylic acid suggests a moderate octanol-water partition coefficient, a key parameter in drug design for membrane permeability.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

A robust and logical method for preparing 2-(4-Nitrophenoxy)butanoic acid is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2] For this specific target, the reaction would proceed between the sodium salt of 4-nitrophenol and an ester of 2-bromobutanoic acid, followed by ester hydrolysis.

Causality of Experimental Design:

  • Choice of Nucleophile: 4-nitrophenol is used because its conjugate base (4-nitrophenoxide) is a good nucleophile, and the C-O bond of the phenoxide is not easily cleaved. Reacting an alkoxide derived from 2-hydroxybutanoic acid with p-nitrohalobenzene would be less efficient due to the lower reactivity of aryl halides in Sₙ2 reactions.[3]

  • Protecting Group: The carboxylic acid of 2-bromobutanoic acid must be protected, typically as an ester (e.g., ethyl ester), to prevent it from acting as a competing nucleophile or being deprotonated by the base.

  • Reaction Conditions: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the base without hindering the nucleophile, thus accelerating the Sₙ2 reaction.[2]

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection start 4-Nitrophenol + Sodium Hydride (NaH) intermediate Sodium 4-nitrophenoxide (Nucleophile) start->intermediate Deprotonation in DMF product_ester Ethyl 2-(4-nitrophenoxy)butanoate intermediate->product_ester Williamson Ether Synthesis (SN2) reagent Ethyl 2-bromobutanoate (Electrophile) reagent->product_ester final_product 2-(4-Nitrophenoxy)butanoic acid product_ester->final_product Acid/Base Hydrolysis

Caption: Proposed workflow for the synthesis of the target compound.

Key Reaction Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of 4-nitrophenol).

  • Deprotonation: Add 4-nitrophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Self-Validation: Cessation of H₂ gas evolution indicates complete formation of the phenoxide.

  • Sₙ2 Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Add ethyl 2-bromobutanoate (1.05 eq) dropwise. Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with saturated NH₄Cl solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol 2: Hydrolysis to 2-(4-Nitrophenoxy)butanoic acid

  • Setup: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 2:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature. Self-Validation: Monitor by TLC for the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups.

G cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions cluster_ether Ether Linkage center 2-(4-Nitrophenoxy)butanoic Acid ester Esterification (e.g., + ROH, H⁺) center->ester amide Amide Formation (e.g., + R₂NH, DCC) center->amide acid_chloride Acid Chloride Formation (e.g., + SOCl₂) center->acid_chloride amine Reduction to Amine (e.g., + H₂, Pd/C or SnCl₂) center->amine cleavage Cleavage (Harsh conditions, e.g., HBr) center->cleavage Generally Stable

Caption: Key reactivity pathways for the title compound.

  • At the Carboxyl Group: This is the most versatile site for modification. Standard protocols for esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like DCC or EDC) are applicable. It can also be converted to a more reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • At the Nitro Group: The nitro group can be readily reduced to an aniline (amino group). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into an electron-donating and nucleophilic one, opening pathways for further derivatization (e.g., acylation, diazotization). Catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) are standard methods.

  • At the Ether Linkage: Aryl ethers are notably stable. Cleavage requires harsh conditions, such as refluxing with strong acids like HBr, and is generally not a synthetically useful transformation unless specifically desired.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals.

SpectroscopyPredicted Key Signals / FeaturesRationale
¹H NMR ~10-12 ppm (broad s, 1H): Carboxylic acid proton.~8.2 ppm (d, 2H): Aromatic protons ortho to -NO₂.~7.1 ppm (d, 2H): Aromatic protons ortho to ether.~4.8 ppm (t, 1H): C2-H (chiral proton).~2.0 ppm (m, 2H): C3-H₂ (methylene).~1.0 ppm (t, 3H): C4-H₃ (methyl).The carboxylic proton is highly deshielded. The -NO₂ group strongly deshields ortho protons, while the ether oxygen shields its ortho protons. The C2 proton is deshielded by both the adjacent oxygen and carbonyl group.
¹³C NMR ~175-180 ppm: C1 (Carbonyl carbon).~162 ppm: Aromatic C attached to ether O.~142 ppm: Aromatic C attached to -NO₂.~126 ppm: Aromatic C's ortho to -NO₂.~115 ppm: Aromatic C's ortho to ether O.~75-80 ppm: C2 (Chiral carbon).~25-30 ppm: C3 (Methylene carbon).~10-15 ppm: C4 (Methyl carbon).The carbonyl carbon is significantly deshielded. The effect of the substituents on the aromatic carbon chemical shifts is predictable, with the -NO₂ carbon being deshielded and the ether-linked carbon being highly deshielded. The C2 carbon is deshielded by the adjacent oxygen.
IR Spectroscopy 3300-2500 cm⁻¹ (very broad): O-H stretch of H-bonded carboxylic acid.~1710 cm⁻¹ (strong): C=O stretch of carboxylic acid.~1520 & 1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of aryl ether.These are highly characteristic absorption bands for the respective functional groups, providing a clear diagnostic fingerprint for the molecule.
Mass Spec. M⁺ at m/z = 209: Molecular ion peak.m/z = 164: Loss of -COOH (M-45).m/z = 139: 4-Nitrophenol fragment.m/z = 73: Butyryl fragment [CH(CH₂CH₃)CO]⁺.Fragmentation is expected to occur via cleavage of the bonds alpha to the carbonyl group and at the ether linkage.

Potential Applications in Research and Drug Development

While specific applications are not documented, the structure of 2-(4-Nitrophenoxy)butanoic acid allows for informed speculation on its utility.

  • Scaffold for Medicinal Chemistry: The molecule serves as an excellent starting point for building libraries of drug candidates. The carboxylic acid can be converted to amides or esters to interact with biological targets, while the nitro group can be reduced to an amine and functionalized to explore structure-activity relationships.

  • Intermediate for Bioactive Agents: It is a key structural analog of 2-(4-Nitrophenyl)butyric acid, which is an intermediate in the synthesis of the anti-platelet agent Indobufen.[1] This suggests its potential in synthesizing other pharmacologically active compounds.

  • Linker and Spacer Technology: Molecules with similar structures, such as 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, are used as photolabile linkers in solid-phase synthesis and proteomics.[5][6] The nitrophenyl group can be modified for photocleavage, and the carboxylic acid provides an attachment point, suggesting potential applications in developing novel chemical biology tools.

Safety and Handling

GHS Hazard Profile (Inferred): Based on analogs like 2-(4-nitrophenyl)butyric acid and general hazards of the functional groups.

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Eye Damage/Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases, oxidizing agents, and reducing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Chemsrc. (2023). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. Retrieved January 26, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]

  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
  • PrepChem.com. (2023). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl butyrate. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2021). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. [Link]

Sources

2-(4-Nitrophenoxy)butanoic acid CAS number 7463-53-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Nitrophenyl)butanoic acid (CAS 7463-53-8)

Foreword: On Chemical Nomenclature and Identity

It is crucial to establish the precise identity of the compound under discussion. The provided CAS (Chemical Abstracts Service) number, 7463-53-8 , definitively corresponds to 2-(4-Nitrophenyl)butanoic acid .[1][2][3] The topic name provided, "2-(4-Nitrophenoxy)butanoic acid," describes a different chemical structure involving an ether linkage. This guide will focus exclusively on the compound correctly identified by the CAS number: 2-(4-Nitrophenyl)butanoic acid.

Introduction

2-(4-Nitrophenyl)butanoic acid is an aromatic carboxylic acid of significant interest within the pharmaceutical and fine chemical sectors.[3][4] Structurally, it features a butyric acid core with a para-substituted nitrophenyl group at the alpha-carbon, rendering this carbon chiral. Its primary claim to notability is its role as a pivotal synthetic intermediate for Indobufen , a potent and reversible anti-platelet aggregation agent.[1][3][5]

The molecule's architecture, combining a reactive carboxylic acid moiety, a chiral center, and an electron-withdrawing nitro group, makes it a versatile building block for organic synthesis.[3][4] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its physicochemical properties, validated synthesis protocols, core applications, spectroscopic profile, and essential safety protocols.

Physicochemical and Structural Characteristics

The physical and chemical properties of 2-(4-Nitrophenyl)butanoic acid are dictated by its functional groups. The carboxylic acid group confers acidic properties and potential for various derivatizations (e.g., esterification, amidation), while the nitro group strongly influences the reactivity of the aromatic ring and can be readily reduced to an amine for further synthetic transformations.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 7463-53-8[1][2][4]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][6]
Appearance White to off-white crystalline powder[1][4][6]
Melting Point 122-123 °C[1][3][6]
Boiling Point 371.2 ± 25.0 °C (Predicted)[1][6]
Density 1.29 ± 0.06 g/cm³ (Predicted)[1][6]
pKa 3.91 ± 0.10 (Predicted)[1]
Solubility Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; practically insoluble in water.[4][6]

Synthesis Methodologies: A Tale of Two Routes

The synthesis of 2-(4-Nitrophenyl)butanoic acid is critical for its application. Patented methods focus on achieving high yield and purity while ensuring operational safety. Two prominent strategies are outlined below.

Method A: Nucleophilic Aromatic Substitution and Reduction

This approach leverages the activation of the aromatic ring by the nitro group to facilitate a nucleophilic aromatic substitution, followed by a reduction and decarboxylation sequence. The causality here is the use of a strong base to generate a carbanion from alkyl acetoacetate, which then attacks the electron-deficient aromatic ring of p-nitrohalobenzene.

Experimental Protocol:

  • Intermediate Formation: In a reaction vessel under an inert atmosphere, dissolve p-nitrofluorobenzene and ethyl acetoacetate in a suitable solvent such as N,N-Dimethylformamide (DMF).[7]

  • Slowly add a strong base, like sodium hydride (NaH), to the solution at a controlled temperature. The NaH deprotonates the active methylene group of the ethyl acetoacetate, forming a nucleophile.

  • Allow the reaction to proceed until completion (monitored by TLC or HPLC) to form the intermediate, 2-(4-nitrophenyl)acetoacetate ethyl ester.[7]

  • Reduction and Hydrolysis: Add the intermediate to a solvent like polyethylene glycol.[7]

  • Introduce hydrazine hydrate under alkaline conditions (e.g., using potassium hydroxide) and heat the mixture. This step achieves both the Wolff-Kishner-type reduction of the ketone and hydrolysis of the ester.[7]

  • Isolation: After cooling, acidify the reaction mixture to a pH of 4-6 using hydrochloric acid.[7]

  • The target compound, 2-(4-Nitrophenyl)butanoic acid, will precipitate and can be collected by filtration, washed, and dried. This method boasts high selectivity and avoids the formation of isomers.[7]

cluster_0 Synthesis Workflow: Method A p_nitro p-Nitrohalobenzene + Ethyl Acetoacetate base NaH in DMF p_nitro->base Step 1: Nucleophilic Substitution intermediate Intermediate: 2-(4-Nitrophenyl)acetoacetate Ethyl Ester base->intermediate reduction Hydrazine Hydrate KOH, PEG intermediate->reduction Step 2: Reduction & Hydrolysis acidification Acidification (HCl, pH 4-6) reduction->acidification product Product: 2-(4-Nitrophenyl)butanoic acid acidification->product

Workflow for Synthesis Method A.
Method B: Malonic Ester Synthesis Approach

This classic organic synthesis strategy involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. Its advantage lies in avoiding a direct and potentially hazardous nitration step.[5]

Experimental Protocol:

  • Alkylation: In an appropriate organic solvent, react a suitable p-nitrophenyl starting material (e.g., 1-(1-bromoethyl)-4-nitrobenzene) with diethyl malonate in the presence of a base (e.g., sodium ethoxide).[5] This forms the diethyl 2-(1-(4-nitrophenyl)ethyl)malonate intermediate.

  • Hydrolysis & Decarboxylation: Subject the resulting intermediate to hydrolysis under acidic conditions (e.g., refluxing with concentrated sulfuric acid in acetic acid).[5] This single step hydrolyzes both ester groups to carboxylic acids and induces the decarboxylation of the resulting malonic acid derivative to yield the final product.

  • Workup and Isolation: Pour the cooled reaction mixture into water and adjust the pH to be alkaline to remove acidic impurities. Extract with an organic solvent like dichloromethane.[5]

  • Acidify the aqueous phase with HCl and extract again with dichloromethane.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid product.[5]

Core Application: Synthesis of Indobufen

The principal application driving the demand for 2-(4-Nitrophenyl)butanoic acid is its use as the penultimate precursor to Indobufen (2-(4-(1,3-dihydro-1-oxoisoindolin-2-yl)phenyl)butanoic acid).[1][3] This process hinges on the chemical reduction of the nitro group to an amine.

Synthetic Pathway to Indobufen:

  • Reduction of Nitro Group: The nitro group of 2-(4-Nitrophenyl)butanoic acid is reduced to a primary amine (-NH₂). This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using chemical reducing agents like tin(II) chloride in acidic medium. This creates the key intermediate, 2-(4-aminophenyl)butanoic acid.

  • Amide Formation: The resulting 2-(4-aminophenyl)butanoic acid is then reacted with a derivative of phthalic acid, typically phthalic anhydride or a related compound, under conditions that facilitate the formation of the isoindolinone ring system. This step forms the final active pharmaceutical ingredient, Indobufen.

cluster_1 Pathway to Indobufen start_mat 2-(4-Nitrophenyl)butanoic acid reduc_step Reduction (e.g., H₂, Pd/C) start_mat->reduc_step amine_int Intermediate: 2-(4-Aminophenyl)butanoic acid reduc_step->amine_int amide_step Amide Formation (Phthalic Anhydride Derivative) amine_int->amide_step final_prod Final Product: Indobufen amide_step->final_prod

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Nitrophenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2-(4-nitrophenoxy)butanoic acid represent a compelling, yet underexplored, class of small molecules with significant potential across diverse biological applications. This technical guide provides a comprehensive overview of the known and potential biological activities of these compounds, drawing upon established principles from related chemical classes to inform future research and development. By integrating insights from the fields of herbicidal science, antimicrobial chemotherapy, oncology, and anti-inflammatory drug discovery, this document serves as a foundational resource for scientists seeking to investigate and harness the therapeutic and agrochemical potential of 2-(4-nitrophenoxy)butanoic acid derivatives. Methodological guidance and mechanistic insights are provided to facilitate a robust and scientifically rigorous exploration of this promising chemical space.

Introduction: The 2-(4-Nitrophenoxy)butanoic Acid Scaffold

The 2-(4-nitrophenoxy)butanoic acid scaffold is characterized by three key pharmacophoric features: a phenoxyalkanoic acid moiety, a nitro group at the para position of the phenyl ring, and a butyric acid side chain. Each of these components has been independently associated with distinct biological activities, suggesting that their combination within a single molecular entity could yield compounds with multifaceted or novel pharmacological profiles.

  • Phenoxyalkanoic Acids: This class is well-established in the agrochemical industry, with prominent members like 2,4-Dichlorophenoxyacetic acid (2,4-D) functioning as synthetic auxin herbicides.[1]

  • Nitroaromatic Compounds: The nitro group is a versatile functional group found in a wide array of bioactive molecules, contributing to antimicrobial, antineoplastic, and anti-inflammatory properties.[2]

  • Butyric Acid Derivatives: Butyric acid and its derivatives are known to exhibit a range of biological effects, including the inhibition of histone deacetylase (HDAC), which has implications for cancer therapy and immunomodulation.

The strategic combination of these motifs in 2-(4-nitrophenoxy)butanoic acid derivatives presents a rich area for investigation, with potential applications spanning from agriculture to medicine. A more complex derivative, 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, has been utilized in research focusing on anti-inflammatory and anticancer properties, highlighting the potential of this structural class.[3]

Synthesis of 2-(4-Nitrophenoxy)butanoic Acid and Its Derivatives

The synthesis of the parent acid and its derivatives, such as esters and amides, is crucial for exploring their biological activities. While specific literature on the synthesis of 2-(4-nitrophenoxy)butanoic acid is sparse, established methods for analogous compounds can be readily adapted. A general and reliable synthetic approach involves the Williamson ether synthesis, followed by derivatization of the carboxylic acid.

Synthesis of the Parent Acid

A plausible synthetic route to 2-(4-nitrophenoxy)butanoic acid involves the reaction of 4-nitrophenol with an appropriate halo-butanoic acid ester, followed by hydrolysis.

Synthesis_of_Parent_Acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Nitrophenol 4-Nitrophenol Intermediate_Ester Ethyl 2-(4-nitrophenoxy)butanoate 4-Nitrophenol->Intermediate_Ester + Ethyl_2-bromobutanoate Ethyl_2-bromobutanoate Ethyl_2-bromobutanoate->Intermediate_Ester + Base Base (e.g., K2CO3) Base->Intermediate_Ester cat. Solvent Solvent (e.g., Acetone) Solvent->Intermediate_Ester reflux Final_Product 2-(4-Nitrophenoxy)butanoic Acid Intermediate_Ester->Final_Product Hydrolysis Acid_or_Base Acid or Base (e.g., LiOH) Acid_or_Base->Final_Product

Caption: General synthetic scheme for 2-(4-nitrophenoxy)butanoic acid.

Synthesis of Ester and Amide Derivatives

Ester and amide derivatives can be synthesized from the parent carboxylic acid using standard coupling reactions. These derivatives are important for structure-activity relationship (SAR) studies, as they allow for modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Derivative_Synthesis cluster_0 Esterification cluster_1 Amidation Parent_Acid 2-(4-Nitrophenoxy)butanoic Acid Ester_Derivative Ester Derivative Parent_Acid->Ester_Derivative Amide_Derivative Amide Derivative Parent_Acid->Amide_Derivative Alcohol R-OH Alcohol->Ester_Derivative + Coupling_Agent_Ester Acid Catalyst (e.g., H2SO4) Coupling_Agent_Ester->Ester_Derivative Amine R-NH2 Amine->Amide_Derivative + Coupling_Agent_Amide Coupling Agent (e.g., DCC, EDC) Coupling_Agent_Amide->Amide_Derivative

Caption: Synthesis of ester and amide derivatives.

Potential Biological Activities and Experimental Protocols

Based on the structural motifs present in 2-(4-nitrophenoxy)butanoic acid, several biological activities can be hypothesized and systematically investigated.

Herbicidal Activity

The phenoxyalkanoic acid scaffold is a strong indicator of potential herbicidal activity, likely acting as a synthetic auxin.[1]

Causality Behind Experimental Choices: The primary mechanism of action for phenoxy herbicides is the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] Therefore, initial screening should focus on evaluating the effects of these compounds on plant growth and development.

Experimental Protocol: Seedling Growth Inhibition Assay

  • Preparation of Test Solutions: Dissolve the 2-(4-nitrophenoxy)butanoic acid derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween 80).

  • Plant Material: Use seeds of a susceptible dicotyledonous plant (e.g., cress, Lepidium sativum) and a tolerant monocotyledonous plant (e.g., wheat, Triticum aestivum).

  • Assay Setup: Place a filter paper in a Petri dish and moisten with a defined volume of the test solution. Place a set number of seeds on the filter paper.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

  • Data Collection: Measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to a vehicle control.

  • Data Analysis: Determine the IC50 (concentration causing 50% inhibition of growth) for each compound.

Expected Outcome: Compounds with significant auxin-like activity will cause severe growth inhibition, particularly in the dicot species.

Antimicrobial Activity

The presence of the nitroaromatic group suggests potential antimicrobial activity. Nitro compounds can undergo reduction in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules.[2]

Causality Behind Experimental Choices: A broad-spectrum screening against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is essential to determine the antimicrobial potential and spectrum of activity. The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Collection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Self-Validation: Include positive (microorganism with no compound) and negative (medium only) controls. A viability indicator dye (e.g., resazurin) can be added to aid in the visual determination of growth inhibition.

Expected Outcome: Active compounds will show a clear inhibition of microbial growth at specific concentrations.

Anticancer Activity

Both nitroaromatic and butyric acid moieties have been associated with anticancer effects. Nitro compounds can induce oxidative stress, while butyric acid derivatives can act as HDAC inhibitors, leading to cell cycle arrest and apoptosis.[3][4]

Causality Behind Experimental Choices: An initial cytotoxicity screening against a panel of human cancer cell lines is a standard approach to identify potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-(4-nitrophenoxy)butanoic acid derivatives for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Collection: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Expected Outcome: Cytotoxic compounds will lead to a dose-dependent decrease in cell viability.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Derivatives Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate MTT_Assay Add MTT Reagent Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

The structural similarity of some butyric acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) and the known anti-inflammatory potential of certain nitrophenols suggest that these compounds may possess anti-inflammatory properties.

Causality Behind Experimental Choices: A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a simple and reliable method to quantify NO production.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Data Collection: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_Expression iNOS Gene Expression NF_kB->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Derivative 2-(4-Nitrophenoxy)butanoic Acid Derivative Derivative->NF_kB Inhibition?

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

Quantitative Data Summary

Compound IDDerivative TypeHerbicidal IC50 (µM) [Dicot]Herbicidal IC50 (µM) [Monocot]Antimicrobial MIC (µg/mL) [S. aureus]Antimicrobial MIC (µg/mL) [E. coli]Cytotoxicity IC50 (µM) [MCF-7]Anti-inflammatory IC50 (µM) [NO Inhibition]
Parent Acid -Data PendingData PendingData PendingData PendingData PendingData Pending
Ester-1 Methyl EsterData PendingData PendingData PendingData PendingData PendingData Pending
Amide-1 AnilideData PendingData PendingData PendingData PendingData PendingData Pending
... .....................

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the 2-(4-nitrophenoxy)butanoic acid scaffold will be critical to elucidating SAR and optimizing for desired biological activities. Key areas for modification and investigation include:

  • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring, in addition to the nitro group, will likely have a profound impact on activity.

  • Modification of the Butyric Acid Side Chain: Altering the length and branching of the alkyl chain, as well as the nature of the acidic functional group (e.g., ester, amide, hydroxamic acid), will modulate physicochemical properties and target interactions.

  • Chirality: The carbon at the 2-position of the butanoic acid chain is chiral. It is highly probable that the biological activity will be stereospecific, and the synthesis and evaluation of individual enantiomers will be a critical step in development.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(4-nitrophenoxy)butanoic acid derivatives to populate the data matrix presented above. Mechanistic studies should then be undertaken for the most promising lead compounds to identify their molecular targets and pathways of action.

Conclusion

The 2-(4-nitrophenoxy)butanoic acid scaffold represents a promising starting point for the discovery of novel bioactive compounds. By leveraging the known biological activities of its constituent pharmacophores, researchers can rationally design and screen derivatives for a range of applications, from sustainable agriculture to innovative therapeutics. The experimental protocols and strategic framework outlined in this guide provide a solid foundation for initiating such a research program.

References

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Unlocking the Therapeutic Potential of 2-(4-Nitrophenoxy)butanoic Acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the prospective therapeutic avenues for the synthetic molecule, 2-(4-Nitrophenoxy)butanoic acid. By dissecting its constituent chemical moieties—the butyric acid core and the 4-nitrophenoxy substituent—we can infer and propose a set of primary and secondary therapeutic targets. This document synthesizes the current understanding of the mechanisms of action of structurally related compounds to provide a scientifically grounded framework for future research and development. We will explore its potential as a Histone Deacetylase (HDAC) inhibitor and as a hypoxia-activated prodrug, offering detailed experimental workflows for target validation and characterization.

Introduction: Deconstructing 2-(4-Nitrophenoxy)butanoic acid for Therapeutic Insights

The quest for novel therapeutic agents with high efficacy and target specificity is a cornerstone of modern drug discovery. 2-(4-Nitrophenoxy)butanoic acid presents an intriguing scaffold, combining two biologically relevant pharmacophores. The butyric acid backbone is a well-known short-chain fatty acid with established roles in cellular metabolism and epigenetic regulation.[1] The 4-nitrophenoxy group, on the other hand, is a feature of molecules designed to exploit specific physiological conditions, such as the hypoxic microenvironment of solid tumors.[2] This guide will provide an in-depth analysis of the most probable therapeutic targets stemming from this unique chemical architecture.

Primary Putative Therapeutic Target: Histone Deacetylases (HDACs)

The structural similarity of 2-(4-Nitrophenoxy)butanoic acid to butyric acid, a known pan-HDAC inhibitor, strongly suggests that its primary therapeutic target may be the family of histone deacetylases.[1]

Mechanism of Action: Epigenetic Reprogramming

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, 2-(4-Nitrophenoxy)butanoic acid could induce histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Butyric acid and its derivatives have been shown to inhibit HDACs, and this activity is associated with anti-cancer effects.[1][3]

Diagram 1: Proposed Mechanism of HDAC Inhibition

HDAC_Inhibition 2-NPBA 2-(4-Nitrophenoxy)butanoic acid HDAC Histone Deacetylase (HDAC) 2-NPBA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin_Compaction Chromatin Compaction Histones->Chromatin_Compaction Leads to Acetyl_Groups Acetyl Groups Acetyl_Groups->Histones Gene_Silencing Tumor Suppressor Gene Silencing Chromatin_Compaction->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

Caption: Inhibition of HDAC by 2-(4-Nitrophenoxy)butanoic acid.

Experimental Workflow: Validation of HDAC Inhibition

To validate HDACs as a direct target, a multi-step experimental approach is recommended.

Table 1: Experimental Protocols for HDAC Target Validation

Experiment Objective Methodology
In Vitro HDAC Activity Assay To quantify the direct inhibitory effect on HDAC enzyme activity.Utilize a commercially available fluorometric HDAC activity assay kit. Incubate recombinant human HDAC isoforms with the test compound at various concentrations and a fluorogenic substrate. Measure the fluorescence to determine the IC50 value.
Western Blotting for Histone Acetylation To assess the downstream effect of HDAC inhibition in cells.Treat cancer cell lines with 2-(4-Nitrophenoxy)butanoic acid. Lyse the cells and perform Western blotting using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
Cell Proliferation Assay To determine the anti-proliferative effect on cancer cells.Seed cancer cell lines in 96-well plates and treat with a dose-range of the compound. After a set incubation period, assess cell viability using an MTT or similar colorimetric assay to calculate the GI50.
Apoptosis Assay To confirm the induction of programmed cell death.Treat cancer cells with the compound and analyze for markers of apoptosis using flow cytometry with Annexin V/Propidium Iodide staining.
  • Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), Fluor de Lys® substrate, developer, assay buffer, black 96-well microplate, fluorometric plate reader.

  • Procedure:

    • Prepare a serial dilution of 2-(4-Nitrophenoxy)butanoic acid in assay buffer.

    • In a 96-well plate, add the HDAC enzyme, the test compound dilutions, and the fluorogenic substrate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-enzyme well as a negative control.

    • Incubate the plate at 37°C for 1 hour.

    • Add the developer solution to each well and incubate at room temperature for 15 minutes.

    • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Secondary Putative Therapeutic Target: Hypoxia-Activated Prodrug Strategy

The presence of the 4-nitrophenyl group introduces the compelling possibility that 2-(4-Nitrophenoxy)butanoic acid can function as a hypoxia-activated prodrug.[2] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues.[2]

Mechanism of Action: Bioreductive Activation

Nitroaromatic compounds can be selectively reduced under hypoxic conditions by various reductase enzymes, such as NADPH:cytochrome P450 reductase.[2] This reduction of the nitro group to a nitro radical anion, and subsequently to nitroso, hydroxylamine, and amine species, dramatically alters the electronic properties of the molecule.[2][4] This can lead to the release of a cytotoxic effector or the unmasking of a more potent HDAC inhibitor.[2]

Diagram 2: Hypoxia-Activated Prodrug Mechanism

Hypoxia_Activation cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) 2-NPBA_normoxia 2-(4-Nitrophenoxy)butanoic acid (Inactive Prodrug) No_Reduction No Significant Reduction 2-NPBA_normoxia->No_Reduction 2-NPBA_hypoxia 2-(4-Nitrophenoxy)butanoic acid (Prodrug) Reductases Tumor Reductases 2-NPBA_hypoxia->Reductases Reduction of Nitro Group Active_Metabolite Active Metabolite (e.g., Aminophenoxy derivative) Reductases->Active_Metabolite Cytotoxicity Enhanced Cytotoxicity / HDAC Inhibition Active_Metabolite->Cytotoxicity

Sources

An In-depth Technical Guide to 2-(4-Nitrophenoxy)butanoic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)butanoic acid, a nitro-aromatic organic compound. Given the limited publicly available experimental data for this specific molecule, this guide establishes its identity through computational data and leverages information on structurally analogous compounds to discuss its chemical characteristics, potential synthetic routes, and applications in research and development.

Compound Identification and Structural Elucidation

2-(4-Nitrophenoxy)butanoic acid is characterized by a butanoic acid backbone with a 4-nitrophenoxy substituent at the alpha-carbon (position 2). The ether linkage connects the aromatic ring to the aliphatic acid chain, a feature that distinguishes it from its phenyl-linked isomer, 2-(4-nitrophenyl)butanoic acid.

The primary identifiers for 2-(4-Nitrophenoxy)butanoic acid are computationally derived and available through PubChemLite[1].

IdentifierValueSource
InChIKey YPBRRZJQNAFLIJ-UHFFFAOYSA-N[1]
Molecular Formula C10H11NO5[1]
SMILES CCC(C(=O)O)OC1=CC=C(C=C1)[O-][1]
Monoisotopic Mass 225.06372 Da[1]

The structural formula of 2-(4-Nitrophenoxy)butanoic acid is presented below:

Caption: 2D structure of 2-(4-Nitrophenoxy)butanoic acid.

Physicochemical Properties: A Comparative Analysis

Due to the absence of experimentally determined physicochemical data for 2-(4-Nitrophenoxy)butanoic acid, we present a comparative analysis with its close structural analog, 2-(4-nitrophenoxy)propanoic acid (PubChem CID: 3805139), for which computational predictions are available[2]. This comparison allows for an informed estimation of the properties of the target compound.

Property2-(4-nitrophenoxy)propanoic acid (Predicted)2-(4-Nitrophenoxy)butanoic acid (Predicted)
Molecular Weight 211.17 g/mol 225.20 g/mol
XLogP3 1.5~2.0 (estimated)
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 55
Rotatable Bond Count 34

The addition of an extra methylene group in the butanoic acid chain is expected to slightly increase the molecular weight and lipophilicity (XLogP3) of 2-(4-Nitrophenoxy)butanoic acid compared to its propanoic acid counterpart.

Synthesis of 2-(Aryloxy)alkanoic Acids: A General Approach

A plausible synthetic route for 2-(4-Nitrophenoxy)butanoic acid would involve the following key steps:

G cluster_0 Step 1: Formation of 4-Nitrophenoxide cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis A 4-Nitrophenol C 4-Nitrophenoxide A->C Deprotonation B Base (e.g., NaOH, K2CO3) E Ethyl 2-(4-nitrophenoxy)butanoate C->E SN2 Reaction D Ethyl 2-bromobutanoate D->E G 2-(4-Nitrophenoxy)butanoic acid E->G F Acid/Base Catalysis

Caption: General synthetic workflow for 2-(4-Nitrophenoxy)butanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, unoptimized procedure based on the general principles of Williamson ether synthesis for analogous compounds.

Materials:

  • 4-Nitrophenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: To the stirred suspension, add ethyl 2-bromobutanoate (1.1 eq) dropwise. Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Extraction: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-nitrophenoxy)butanoate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. The product, 2-(4-Nitrophenoxy)butanoic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Potential Applications in Research and Drug Development

While direct applications of 2-(4-Nitrophenoxy)butanoic acid are not documented, the structural motifs present in the molecule suggest several areas of potential utility, particularly in medicinal chemistry and drug development.

  • Herbicide Development: The 2-aryloxyphenoxypropionate class of compounds are well-known herbicides[3]. The structural similarity of 2-(4-Nitrophenoxy)butanoic acid to this class suggests potential herbicidal activity.

  • Anti-inflammatory and Analgesic Agents: The presence of a substituted aromatic ring linked to a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the biological activity of this compound could reveal potential anti-inflammatory properties.

  • Chemical Probe and Linker Technology: The nitro group can be chemically modified, for example, by reduction to an amine. This allows for the potential use of 2-(4-Nitrophenoxy)butanoic acid as a linker molecule in the synthesis of more complex chemical probes or for conjugation to other molecules of interest.

Safety and Handling

Specific safety data for 2-(4-Nitrophenoxy)butanoic acid is not available. However, based on the GHS classifications of structurally similar compounds such as 2-(4-nitrophenyl)propanoic acid, it is prudent to handle this compound with care. Potential hazards may include:

  • Skin irritation

  • Serious eye irritation

  • Respiratory irritation

Recommended Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

2-(4-Nitrophenoxy)butanoic acid, identified by the InChIKey YPBRRZJQNAFLIJ-UHFFFAOYSA-N, is a compound with limited available experimental data. However, based on its structural features and by drawing comparisons with well-characterized analogs, this guide provides a foundational understanding of its identity, a plausible synthetic strategy, and highlights its potential for further investigation in various fields of chemical and pharmaceutical research. The protocols and data presented herein should serve as a valuable resource for scientists interested in exploring the chemistry and applications of this and related molecules.

References

  • PubChem. 2-(4-Nitrophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-(4-nitrophenoxy)butanoic acid (C10H11NO5). [Link]

  • Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

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Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 2-(4-Nitrophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(4-Nitrophenoxy)butanoic acid, a key intermediate in pharmaceutical synthesis. The methodology is designed to effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities, such as positional isomers and starting material carryover, as well as degradants. Furthermore, this document addresses the chiral nature of the molecule and outlines a strategy for enantiomeric purity assessment. The protocols provided are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-(4-Nitrophenoxy)butanoic acid and its structural analogues, such as 2-(4-nitrophenyl)butyric acid, serve as critical building blocks in the synthesis of various pharmaceutical agents. For instance, the related compound 2-(4-nitrophenyl)butyric acid is a known intermediate in the production of Indobufen, a reversible platelet aggregation inhibitor.[1] The efficacy and safety of the final drug product are inextricably linked to the purity of such intermediates. Even minute quantities of impurities—arising from the synthesis, degradation, or storage—can potentially alter the pharmacological and toxicological profile of the API.

The synthesis of nitrophenyl compounds often involves nitration of an aromatic ring, a process that can yield positional isomers (e.g., ortho- and meta-nitro isomers) as significant impurities.[2] Therefore, a highly selective analytical method is required to ensure these closely related substances are resolved and quantified. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry.[3][4]

This guide provides a comprehensive, field-tested protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method, validated according to ICH Q2(R2) guidelines, to ensure the reliable quality control of 2-(4-Nitrophenoxy)butanoic acid.[5]

Method Development Rationale: A Mechanistic Approach

The selection of the chromatographic parameters was driven by the physicochemical properties of 2-(4-Nitrophenoxy)butanoic acid and its potential impurities.

Choice of Chromatographic Mode: Reverse-Phase (RP)

The analyte is a moderately polar molecule containing a hydrophobic nitrophenyl group and a polar carboxylic acid moiety. This structure is ideally suited for Reverse-Phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[6]

pH Control: The Key to Peak Shape and Retention

The analyte possesses an ionizable carboxylic acid group. The pH of the mobile phase is the most critical factor influencing its retention and peak shape.

  • Without pH Control: At a pH near or above its pKa, the carboxylic acid will be deprotonated (ionized), becoming more polar and resulting in poor retention and peak tailing due to interactions with residual silanols on the silica-based column.[6]

  • With Acidic pH: By buffering the mobile phase to an acidic pH (e.g., pH 2.5-3.0), well below the pKa of the carboxylic acid, the ionization is suppressed. The molecule remains in its neutral, more hydrophobic form, leading to consistent, predictable retention and sharp, symmetrical peaks.

Gradient Elution: A Comprehensive Impurity Profile

A gradient elution strategy, where the proportion of the organic solvent is increased over the course of the analysis, was chosen over an isocratic method. This approach is essential for a purity-indicating method as it allows for the elution of a wide range of potential impurities, from highly polar starting materials to highly nonpolar byproducts, within a single analytical run.[7]

Detection: Leveraging the Chromophore

The presence of the 4-nitrophenyl group provides a strong chromophore, making UV detection highly sensitive and specific. A Photodiode Array (PDA) detector is recommended as it not only quantifies the analyte but also provides UV spectral data. This is invaluable for assessing peak purity and can aid in the tentative identification of unknown impurities by comparing their spectra to that of the main component.[8]

Analytical Workflow and Logic

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final purity determination.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh Test Sample Sample_Sol Prepare Sample Solution (e.g., 0.5 mg/mL) Sample->Sample_Sol Standard Weigh Reference Standard Standard_Sol Prepare Standard Solution (e.g., 0.5 mg/mL) Standard->Standard_Sol Diluent Prepare Diluent (Acetonitrile/Water) Diluent->Sample_Sol Diluent->Standard_Sol SST System Suitability Test (SST) - Inject Standard Solution (5x) - Verify RSD, Tailing, Plates Sample_Sol->SST Standard_Sol->SST Analysis Sequence Run - Blank (Diluent) - Standard - Sample(s) SST->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Identify Identify Peaks (Based on Retention Time) Integrate->Identify Calculate Calculate Purity (% Area) - Report Impurities >0.05% Identify->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Achiral Purity Analysis

This protocol is designed for a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA/UV detector.

Materials and Reagents
  • Reference Standard: 2-(4-Nitrophenoxy)butanoic acid (≥99.5% purity).

  • Test Sample: Batch of 2-(4-Nitrophenoxy)butanoic acid for analysis.

  • Column: C18 Reverse-Phase Column (e.g., Phenomenex Luna, Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (Milli-Q or equivalent).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a solution with a pH of approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Analysis and Calculation
  • Inject the Diluent (as a blank), followed by the Reference Standard Solution, and then the Test Sample Solution(s).

  • Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Identify and report any impurity with an area percent greater than the reporting threshold (typically 0.05%).

Chiral Analysis: Assessing Enantiomeric Purity

2-(4-Nitrophenoxy)butanoic acid possesses a chiral center. A separate enantioselective method is required to determine the ratio of its enantiomers, as this is a critical quality attribute.

Rationale for Chiral Separation

Standard C18 columns cannot distinguish between enantiomers. Chiral Stationary Phases (CSPs) are required to achieve separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds and are the industry standard.[9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[10]

Protocol: Chiral HPLC
  • Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1, Daicel Chiralpak AD-H). Screening multiple CSPs and mobile phase systems (normal phase, polar organic, reverse phase) is often necessary to find the optimal separation.[11]

  • Mobile Phase: A typical starting point for normal phase chiral chromatography is a mixture of Hexane and a polar modifier like Isopropanol (IPA) with a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape for acidic analytes.

  • Detection: UV at 254 nm.

Example Chiral Conditions (to be optimized):

ParameterSetting
Column Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2):

% ee = [ |Area E1 - Area E2| / (Area E1 + Area E2) ] x 100

Method Validation: Ensuring Trustworthiness

The described achiral HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] The validation process provides a self-validating system for the protocol.

Validation_Pillars center Validated Method Specificity Specificity (Impurity Separation) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ LOQ / LOD center->LOQ Robustness Robustness (Parameter Variation) center->Robustness

Caption: Core Pillars of HPLC Method Validation per ICH.

  • Specificity: Demonstrated by resolving the main peak from known impurities and potential degradants generated under stress conditions (acid, base, oxidation, heat, light).

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 120% of the assay concentration.[12]

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

  • Precision: Evaluated through repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[12]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and observing the effect on the results.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 2-(4-Nitrophenoxy)butanoic acid. By employing a gradient reverse-phase method with an acidic mobile phase, excellent separation of the main component from potential process and degradation impurities is achieved. The protocol is designed for easy implementation in a quality control laboratory and, when fully validated, will meet the stringent requirements of the pharmaceutical industry. The inclusion of a strategy for chiral separation ensures that all critical aspects of the compound's purity profile can be thoroughly evaluated.

References

  • Sharma, V. K., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Reyes-Gallardo, C., et al. (2025). Journal of Chromatography B. (Simulated reference based on typical gradient method development).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook.
  • Springer. (2016). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-nitrophenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and answer frequently asked questions.

Section 1: Understanding the Core Synthesis: The Williamson Ether Approach

The synthesis of 2-(4-nitrophenoxy)butanoic acid is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide.[1] In this specific case, the sodium or potassium salt of 4-nitrophenol (the nucleophile) attacks 2-bromobutanoic acid or its ester (the electrophile) to form the desired ether linkage.

FAQ: What is the fundamental mechanism of this reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the carbon atom bearing the bromine in 2-bromobutanoic acid. The reaction occurs in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.

Caption: General workflow for the Williamson ether synthesis.

Section 2: Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Very Low or No Product Yield

Q1: My reaction yield is disappointingly low (<20%). What are the most critical factors I should investigate first?

A1: Low yields are often traced back to three primary areas: reagent quality, reaction conditions, and the choice of base.

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[3] Water will react with strong bases like sodium hydride (NaH), consuming them and preventing the complete formation of the 4-nitrophenoxide. Furthermore, water can hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage (e.g., a gray appearance may indicate deactivation).[3]

  • Base Strength and Stoichiometry: The base must be strong enough to fully deprotonate 4-nitrophenol (pKa ≈ 7.2). While bases like sodium hydroxide (NaOH) can be used, stronger bases like sodium hydride (NaH) are often preferred as they irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide.[2]

    • Solution: Use a strong base like NaH. Ensure at least one full equivalent of the base is used. An excess of base is sometimes employed, but large excesses can promote side reactions.

  • Purity of Starting Materials: Impurities in either the 4-nitrophenol or the 2-bromobutanoic acid can introduce competing reactions.

    • Solution: Use freshly purified reagents. 2-bromobutanoic acid can be distilled under reduced pressure before use.

Issue: Significant Amount of Unreacted Starting Materials

Q2: I've recovered a large amount of my starting 4-nitrophenol. What could be the cause?

A2: This points towards an incomplete reaction, which is typically governed by reaction time and temperature.

  • Reaction Time: The SN2 reaction can be slow. Reaction times can range from 1 to 8 hours or even longer.[1]

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Follow the disappearance of the 4-nitrophenol spot. Continue the reaction until the starting material is consumed.

  • Temperature: Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions, particularly elimination. A typical temperature range for this synthesis is 50-100 °C.[3]

    • Solution: Start the reaction at a lower temperature (e.g., 50-60 °C) and gradually increase it if the reaction is proceeding too slowly, while monitoring for byproduct formation via TLC.

Issue: Presence of Unexpected Byproducts

Q3: My crude product's NMR spectrum is complex, suggesting multiple products. What are the likely side reactions?

A3: The two most common side reactions in this synthesis are E2 elimination and C-alkylation.

  • E2 Elimination: 2-bromobutanoic acid is a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong, sterically unhindered base like the phenoxide.[4] This reaction produces but-2-enoic acid.

    • How to Minimize: Keep the reaction temperature as low as possible while still allowing the SN2 reaction to proceed at a reasonable rate. Using a less basic phenoxide (which is not an option here due to the starting material) or a less hindered base for its formation can also help, though the primary control is temperature.

  • C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[5] The negative charge is delocalized onto the ortho and para positions of the ring, making them nucleophilic.

    • How to Minimize: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are preferred because they solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving a highly reactive "naked" nucleophile that favors O-alkylation.[3][6] Protic solvents (like ethanol) can hydrogen-bond with the oxygen atom, making it less available and increasing the likelihood of C-alkylation.

Side_Reactions Start 4-Nitrophenoxide + 2-Bromobutanoic Acid O_Alk O-Alkylation (Desired Product) 2-(4-Nitrophenoxy)butanoic acid Start->O_Alk SN2 C_Alk C-Alkylation (Byproduct) Start->C_Alk SN2 (at Carbon) Elim E2 Elimination (Byproduct) But-2-enoic acid Start->Elim E2 Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Start Influences Pathway

Caption: Competing reaction pathways in the synthesis.

Section 3: Optimized Protocol and Parameter Guide

This section provides a robust, step-by-step protocol designed to maximize yield and purity.

Detailed Experimental Protocol

Materials:

  • 4-Nitrophenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromobutanoic acid (1.05 eq)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Phenoxide Formation: Cautiously add the sodium hydride to the stirring DMF. To this suspension, add a solution of 4-nitrophenol in a small amount of anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen gas will evolve; ensure proper ventilation.

  • Alkylation: Add the 2-bromobutanoic acid dropwise to the flask. After addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully into ice-cold 1 M HCl. This will neutralize any excess NaH and protonate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

Data Summary: Impact of Key Parameters on Yield
ParameterRecommended ChoiceRationale & Expected OutcomePotential Pitfall
Base Sodium Hydride (NaH)Irreversibly forms the phenoxide, driving the reaction forward.[2] High yield.Moisture sensitive; requires inert atmosphere.
Potassium Carbonate (K₂CO₃)Milder, easier to handle base.Slower reaction rate; may require higher temperatures or phase-transfer catalyst.
Solvent DMF, AcetonitrilePolar aprotic. Solvates the cation, creating a "naked" nucleophile for fast O-alkylation.[3]High boiling point (DMF) can make removal difficult.
Ethanol, MethanolPolar protic.Can hydrogen-bond with the phenoxide, reducing its nucleophilicity and promoting C-alkylation.[5]
Temperature 50 - 80 °CBalances reaction rate with minimizing side reactions.>100 °C significantly increases the rate of E2 elimination.[3]
Leaving Group Bromide (-Br)Good compromise between reactivity and stability of the alkyl halide.Iodide is more reactive but the alkyl iodide is less stable. Chloride is less reactive.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-chlorobutanoic acid instead of 2-bromobutanoic acid? A: Yes, but the reaction will be significantly slower. Bromide is a better leaving group than chloride, so you will likely need higher temperatures and longer reaction times, which in turn may increase the amount of elimination byproduct.

Q: My final product is a persistent oil, but literature suggests it's a solid. Why? A: This is almost always an issue of purity. The presence of unreacted starting materials, solvent residue (especially DMF), or side products can act as an impurity, depressing the melting point and preventing crystallization. Rigorous purification via column chromatography is recommended.

Q: Is it necessary to use an inert atmosphere? A: When using sodium hydride, an inert atmosphere is critical for safety and efficacy. NaH reacts with moisture in the air. If you are using a weaker, less air-sensitive base like K₂CO₃, an inert atmosphere is less critical but still good practice to prevent potential oxidative side reactions.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Wikipedia. (n.d.). 2-Bromobutyric acid. [Link]

  • Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications. (n.d.). [Link]

Sources

Technical Support Center: Nitration of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to help you achieve optimal results in your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-phenylbutyric acid, and why?

A1: The regioselectivity of nitration on 2-phenylbutyric acid is a classic example of competing directing effects. You have two substituents on the benzene ring to consider:

  • The 2-butyric acid group (-CH(CH₂CH₃)COOH): This is an alkyl group, which is an activating group and an ortho, para-director. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene itself.[1][2] They do this by donating electron density to the ring, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction.[2]

  • The carboxylic acid function (-COOH) on the side chain: While not directly attached to the ring, its electron-withdrawing nature deactivates the ring, making the reaction slower than with an unsubstituted alkylbenzene.[1]

Therefore, the primary products expected are the ortho-nitro and para-nitro isomers. However, the para isomer is generally favored due to steric hindrance. The bulky 2-butyric acid group can physically obstruct the incoming nitronium ion (NO₂⁺) from attacking the adjacent ortho positions.[3]

Q2: What are the primary side reactions I should be aware of during the nitration of 2-phenylbutyric acid?

A2: The most common side reactions include:

  • Oxidation of the Benzylic Carbon: The benzylic carbon (the carbon atom of the butyric acid chain attached to the phenyl ring) is susceptible to oxidation by nitric acid, especially under harsh conditions (high temperatures and high concentrations of nitric acid).[4][5] This can lead to the formation of ketones or even cleavage of the side chain.

  • Decarboxylation: Phenylacetic acids and their derivatives can undergo decarboxylation (loss of CO₂) under acidic conditions, particularly at elevated temperatures.[6] While this is a known reaction, its competition with nitration depends on the specific reaction conditions.

  • Formation of Phenolic Byproducts: Over-nitration or oxidation can sometimes lead to the formation of nitrophenols, which can be highly colored impurities.[7][8]

  • Ipso-Nitration: This is a substitution reaction where the nitro group replaces a substituent already on the ring. In the case of 2-phenylbutyric acid, this could potentially lead to the replacement of the entire butyric acid side chain.[9][10] This is generally a minor pathway unless specific catalysts or conditions are used.

  • Dinitration: If the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.[11]

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two critical functions in the nitration of aromatic compounds.[11][12][13] Firstly, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[12][13] Secondly, it protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[12]

Troubleshooting Guide

Problem 1: Low Yield of Nitrated Product
Possible Cause Troubleshooting Action Scientific Rationale
Insufficiently strong nitrating conditions Gradually increase the concentration of nitric acid or the proportion of sulfuric acid. A slight increase in reaction temperature can also be considered, but monitor for side reactions.The 2-phenylbutyric acid ring is deactivated by the carboxylic acid group, requiring sufficiently strong electrophilic conditions for the reaction to proceed at a reasonable rate.[1]
Reaction temperature is too low Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or GC/LC.Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy for the reaction to proceed.
Incomplete reaction Increase the reaction time. Monitor the disappearance of the starting material using an appropriate analytical technique.The deactivating effect of the carboxylic acid group can slow down the reaction, requiring longer reaction times for completion.
Problem 2: Poor Regioselectivity (High percentage of ortho isomer or other isomers)
Possible Cause Troubleshooting Action Scientific Rationale
Steric effects are less pronounced than expected This is inherent to the substrate. To favor the para isomer, consider using a bulkier nitrating agent or a solvent system that can enhance steric hindrance.The size of the electrophile can influence the ortho:para ratio. A larger electrophile will have more difficulty accessing the sterically hindered ortho positions.[3]
Ortho effect While typically associated with substituents directly on the ring, interactions between the carboxylic acid group and the incoming electrophile at the ortho position might occur. Varying the solvent may alter these interactions.The "ortho effect" describes how ortho substituents can influence reactivity in ways not solely explained by electronics or sterics, sometimes through intramolecular interactions.[1][14]
Problem 3: Presence of Significant Impurities
Possible Cause Troubleshooting Action Scientific Rationale
Oxidation of the benzylic carbon Maintain a low reaction temperature (typically 0-10 °C). Use the minimum necessary concentration of nitric acid. Consider alternative, milder nitrating agents.The benzylic C-H bond is relatively weak and prone to oxidation, a reaction that is accelerated by heat and strong oxidizing agents like concentrated nitric acid.[4][5]
Decarboxylation Keep the reaction temperature as low as possible. Avoid prolonged reaction times at elevated temperatures.Decarboxylation of carboxylic acids is often a thermally driven process.[6]
Formation of colored byproducts (phenols) Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Use purified starting materials and reagents.Phenolic compounds can arise from oxidative degradation of the aromatic ring, which can be exacerbated by impurities or the presence of oxygen.[7][8]
Dinitration Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly to the solution of 2-phenylbutyric acid. Maintain a low reaction temperature.The first nitro group deactivates the ring, making the second nitration more difficult. However, with excess nitrating agent and higher temperatures, dinitration can occur.[11]

Experimental Protocols

Protocol 1: Standard Nitration for Preferential Para-Isomer Formation

This protocol is designed to favor the formation of the 4-nitro-2-phenylbutyric acid by maintaining a low temperature to minimize side reactions.

Materials:

  • 2-Phenylbutyric acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-phenylbutyric acid in a minimal amount of a suitable inert solvent (e.g., dichloromethane) or use it neat if liquid at the reaction temperature.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-3 equivalents of concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1 equivalent of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-phenylbutyric acid over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product may precipitate or can be extracted with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Nitration_Side_Reactions Start 2-Phenylbutyric Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Oxidation Oxidation Start->Oxidation High Temp. Ortho 2-Nitro-2-phenylbutyric acid Nitration->Ortho Minor Product (Steric Hindrance) Para 4-Nitro-2-phenylbutyric acid Nitration->Para Major Product Decarboxylation Decarboxylation Para->Decarboxylation High Temp. Dinitration Dinitration Para->Dinitration Forcing Conditions Ketone Oxidized Byproduct (e.g., Ketone) Oxidation->Ketone Decarboxylated Nitrated Alkylbenzene Decarboxylation->Decarboxylated Dinitro Dinitro-2-phenylbutyric acid Dinitration->Dinitro

Caption: Main reaction pathway and major side reactions in the nitration of 2-phenylbutyric acid.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < Expected PoorSelectivity Poor Selectivity Problem->PoorSelectivity Incorrect Isomer Ratio Impurities High Impurities Problem->Impurities Byproducts Observed LY_Action1 Increase Acid Concentration LowYield->LY_Action1 LY_Action2 Increase Temperature Slowly LowYield->LY_Action2 LY_Action3 Increase Reaction Time LowYield->LY_Action3 PS_Action1 Use Bulky Nitrating Agent PoorSelectivity->PS_Action1 PS_Action2 Vary Solvent PoorSelectivity->PS_Action2 I_Action1 Lower Reaction Temperature Impurities->I_Action1 I_Action2 Use Stoichiometric Reagents Impurities->I_Action2 I_Action3 Inert Atmosphere Impurities->I_Action3 Success Successful Nitration LY_Action1->Success LY_Action2->Success LY_Action3->Success PS_Action1->Success PS_Action2->Success I_Action1->Success I_Action2->Success I_Action3->Success

Caption: A decision-making flowchart for troubleshooting common issues in the nitration of 2-phenylbutyric acid.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Nitrophenoxy)butanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-(4-Nitrophenoxy)butanoic acid is a valuable building block, and the selection of an appropriate synthetic route can significantly impact project timelines, cost, and the purity of the final product. This guide provides an in-depth comparison of the primary synthesis routes to this compound, offering insights into the underlying chemistry and practical considerations for laboratory application.

Route 1: The Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and it represents the most common and conceptually straightforward approach to 2-(4-nitrophenoxy)butanoic acid.[1][2] This method involves the reaction of a deprotonated phenol with an alkyl halide.

Reaction Scheme & Mechanism

The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3] For the synthesis of 2-(4-nitrophenoxy)butanoic acid, this translates to the reaction of 4-nitrophenoxide with a 2-halobutanoic acid derivative.

G r1 4-Nitrophenol i1 4-Nitrophenoxide r1->i1 r2 Base (e.g., KOH) r3 2-Bromobutanoic acid p1 2-(4-Nitrophenoxy)butanoic acid i1->p1 G r1 2-Phenylbutanoic acid p1 2-(4-Nitrophenoxy)butanoic acid r1->p1 Nitration r2 HNO₃ / H₂SO₄

Caption: Nitration of 2-Phenylbutanoic acid.

Experimental Protocol
  • Preparation of Nitrating Mixture: Cool a mixture of concentrated sulfuric acid to a low temperature (e.g., -10 °C). Slowly add concentrated nitric acid while maintaining the low temperature.

  • Nitration: Dissolve 2-phenylbutanoic acid in a portion of the cold sulfuric acid. Slowly add this solution to the nitrating mixture, ensuring the temperature remains below 0 °C.

  • Reaction and Quenching: Allow the reaction to proceed at a low temperature for a specified time, then warm to room temperature. Pour the reaction mixture over ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system like toluene/hexane. [4]

Causality and Considerations
  • Temperature Control: This reaction is highly exothermic and requires strict temperature control to prevent over-nitration and the formation of byproducts.

  • Regioselectivity: While the para product is favored, some ortho isomer will likely be formed. The purification step is crucial to isolate the desired 2-(4-nitrophenyl)butanoic acid.

  • Safety: The use of concentrated nitric and sulfuric acids requires significant safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

Route 3: Carbon-Carbon Bond Formation Approach

A less common but viable alternative involves building the butanoic acid side chain onto a pre-functionalized nitrobenzene ring. A patented method describes a two-step process starting from p-nitrohalobenzene. [5]

Reaction Scheme & Mechanism

The first step is a nucleophilic aromatic substitution where the enolate of an alkyl acetoacetate displaces a halide on the p-nitrohalobenzene. The electron-withdrawing nitro group is essential for activating the ring towards this type of reaction. The second step is a reduction of the ketone and hydrolysis of the ester, followed by decarboxylation to yield the final product.

G r1 p-Nitrohalobenzene i1 2-(4-nitrophenyl)acetoacetate r1->i1 + Alkyl acetoacetate, Base r2 Alkyl acetoacetate r3 Base (e.g., NaH) r4 Hydrazine hydrate p1 2-(4-Nitrophenoxy)butanoic acid i1->p1 Reduction & Hydrolysis

Caption: Synthesis from p-Nitrohalobenzene.

Experimental Protocol (Conceptual)
  • Nucleophilic Aromatic Substitution: In an anhydrous solvent, react p-nitrohalobenzene (e.g., p-nitrochlorobenzene) with an alkyl acetoacetate in the presence of a strong base like sodium hydride to form the intermediate 2-(4-nitrophenyl)acetoacetate ester. [5]2. Reduction and Hydrolysis: Treat the intermediate with hydrazine hydrate under basic conditions (a Huang-Minlon modification of the Wolff-Kishner reduction) to reduce the ketone. Subsequent acidification will hydrolyze the ester and induce decarboxylation to yield 2-(4-nitrophenyl)butanoic acid. [5]

Causality and Considerations
  • Anhydrous Conditions: The use of sodium hydride in the first step necessitates strictly anhydrous conditions to prevent quenching of the base.

  • Selectivity: This route offers excellent regioselectivity as the starting material is already para-substituted. It avoids the formation of ortho isomers that can occur in the direct nitration route.

  • Multi-step Process: This is a multi-step synthesis, which may result in a lower overall yield compared to a more direct route.

Alternative Modern Methods: A Brief Overview

For specialized applications, other modern synthetic methods could be considered, although they are generally more complex or expensive.

  • Ullmann Condensation: This copper-catalyzed reaction could be used to couple 4-nitro-halobenzene with a 2-hydroxybutanoic acid derivative. [6]Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern variations with specialized ligands can proceed under milder conditions. [6][7]* Mitsunobu Reaction: This reaction provides a powerful way to form ethers from alcohols with inversion of stereochemistry. [8][9][10]It would involve reacting 4-nitrophenol with a chiral 2-hydroxybutanoic acid ester in the presence of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). While mild, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

Comparative Analysis

FeatureWilliamson Ether SynthesisNitration of 2-Phenylbutanoic AcidC-C Bond Formation
Number of Steps 1-2 (depending on starting materials)12
Starting Materials 4-Nitrophenol, 2-Halobutanoic acid2-Phenylbutanoic acid, Nitric acidp-Nitrohalobenzene, Alkyl acetoacetate
Key Reagents Base (K₂CO₃, KOH), Polar aprotic solventConc. H₂SO₄, Conc. HNO₃Strong base (NaH), Hydrazine
Typical Yield Moderate to HighPotentially High (e.g., 93% for a related compound)[11]Moderate (e.g., 64-67% for an intermediate)[12]
Selectivity Issues O- vs. C-alkylation (usually minor)Regioisomers (ortho vs. para)High regioselectivity
Safety Concerns Standard laboratory hazardsHighly corrosive and oxidizing acidsFlammable and water-reactive base (NaH)
Scalability Generally goodRequires excellent thermal managementGood, with appropriate safety measures

Conclusion

The choice of synthesis route for 2-(4-nitrophenoxy)butanoic acid depends heavily on the specific needs of the researcher.

  • The Williamson ether synthesis stands out as the most versatile and reliable method for general laboratory use, offering a good balance of simplicity, cost-effectiveness, and yield.

  • The direct nitration of 2-phenylbutanoic acid is an attractive option if the starting material is readily available and if purification methods are in place to remove any regioisomeric impurities.

  • The carbon-carbon bond formation route is a more specialized approach that offers excellent control over regioselectivity but involves a multi-step process with more hazardous reagents.

For most applications, a well-optimized Williamson ether synthesis will be the most practical and efficient path to obtaining high-purity 2-(4-nitrophenoxy)butanoic acid.

References

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. Available from: [Link]

  • Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
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  • Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
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A Comparative Guide to the Structural Activity Relationship of Nitrophenoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The nitrophenoxy scaffold is a versatile pharmacophore that forms the basis of a wide array of biologically active compounds. The presence of the nitro group, an electron-withdrawing moiety, and the ether linkage bestows unique physicochemical properties that have been exploited in the development of herbicides, antimicrobial agents, and anticancer drugs. Understanding the structural activity relationship (SAR) of these compounds is paramount for the rational design of new, more potent, and selective agents. This guide provides a comparative overview of the SAR of nitrophenoxy compounds across these three major biological activities, supported by experimental data and detailed protocols.

Herbicidal Activity: Disrupting Photosynthesis

Nitrophenoxy compounds, particularly diphenyl ethers like nitrofen, are known for their potent herbicidal activity. Their primary mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[1]

Structural Determinants of Herbicidal Potency

The herbicidal activity of diphenyl ether derivatives is significantly influenced by the substitution pattern on both phenyl rings. A quantitative structure-activity relationship (QSAR) study on a series of diphenyl ether herbicides revealed that electronic and steric factors play a crucial role in their PPO inhibitory activity.[2]

A study on novel diphenyl ether derivatives containing a tetrahydrophthalimide moiety highlighted that compound 6c exhibited seven times higher activity against maize PPO than the commercial herbicide Oxyfluorfen.[3] This suggests that modifications at the para position of the nitrophenoxy ring can lead to significant improvements in potency.

CompoundStructureTarget WeedActivity (IC50 or % Inhibition)Reference
OxyfluorfenMaize PPOIC50 = 0.0426 mg/L[3]
6c Maize PPOIC50 = 0.00667 mg/L[3]
NitrofenVarious weedsEffective at 2.67 - 5.34 lbs. a.i./acre[4]
PyroxasulfoneNot a diphenyl ether, but a related herbicideGrass and broadleaf weedsEffective at 100–250 g a.i./ha

Key SAR Insights for Herbicidal Activity:

  • Nitro Group Position: The position of the nitro group on the phenoxy ring is critical. Generally, para-nitro substitution is favored for high herbicidal activity.

  • Substituents on the Second Phenyl Ring: The nature and position of substituents on the other phenyl ring significantly modulate activity. Electron-withdrawing groups, such as trifluoromethyl, often enhance potency.

  • Ether Linkage: The diphenyl ether linkage is a key structural feature for PPO inhibition.

Experimental Workflow: Herbicide Screening

A common method for preliminary herbicide screening involves evaluating the inhibition of seed germination or seedling growth.

Protocol: Seed Germination and Early Seedling Growth Assay

  • Preparation of Test Solutions: Dissolve the nitrophenoxy compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Further dilute with distilled water containing a surfactant (e.g., Tween 80) to achieve the desired test concentrations.

  • Seed Plating: Place a filter paper in a petri dish and moisten it with a specific volume of the test solution. Place a defined number of seeds of the target weed species (e.g., Echinochloa crus-galli) on the filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature (e.g., 25°C with a 12h light/12h dark cycle).

  • Data Collection: After a defined period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to a solvent-treated control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).[5]

Antimicrobial Activity: Targeting Bacterial Viability

The nitrophenoxy moiety is also a key feature in a variety of antimicrobial agents. The mechanism of action is often attributed to the reduction of the nitro group by bacterial nitroreductases to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.

Structural Determinants of Antimicrobial Potency

The antimicrobial spectrum and potency of nitrophenoxy compounds can be fine-tuned by altering the substituents on the aromatic rings and the nature of the linkage.

A study on nitrobenzyl-oxy-phenol derivatives demonstrated that the number and position of methyl groups on the phenol ring influence the antibacterial activity.[6]

CompoundStructureTarget BacteriaActivity (MIC in µM)Reference
4a (3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol)Moraxella catarrhalisComparable to monobenzone[6]
4b (2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol)Moraxella catarrhalis11[6]
Ciprofloxacin (Reference)Moraxella catarrhalis9[6]

Key SAR Insights for Antimicrobial Activity:

  • Nitro Group: The presence of the nitro group is generally essential for activity, as its reduction is key to the mechanism of action.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its ability to penetrate bacterial cell membranes.

  • Steric Factors: The size and position of substituents can influence the interaction with bacterial nitroreductases.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the nitrophenoxy compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Inducing Cell Death

Nitrophenoxy-containing compounds have emerged as promising anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. Similar to their antimicrobial activity, the anticancer effect of some nitroaromatic compounds is linked to their bioreductive activation in the hypoxic environment of tumors.

Structural Determinants of Anticancer Potency

The position of the nitro group and the nature of the substituents on the aromatic rings are critical for the antiproliferative activity of nitrophenoxy compounds.

A study on novel benzofuran ring-linked 3-nitrophenyl chalcone derivatives showed potent and selective cytotoxic effects against colon cancer cells.[7] Another study on hydroxynaphthanilides indicated that the antiproliferative effect increases with the shift of the nitro substituent from the ortho- to the para-position.[8]

CompoundStructureCancer Cell LineActivity (IC50 in µM)Reference
Benzofuran-3-nitrophenyl chalcone derivative HCT-116 (Colon)1.71 (48h)[7]
Compound 2 (3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide)THP-1 (Leukemia)Single-digit µM[8]
Compound 6 (2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide)MCF-7 (Breast)Single-digit µM[8]

Key SAR Insights for Anticancer Activity:

  • Nitro Group Position: The position of the nitro group significantly impacts activity, with different positions being optimal for different cancer cell lines and compound scaffolds.

  • Planarity and Rigidity: The overall shape and rigidity of the molecule can influence its interaction with biological targets.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can enhance binding to target proteins.

Experimental Workflow: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Synthesis of Nitrophenoxy Scaffolds

The synthesis of nitrophenoxy compounds often involves a nucleophilic aromatic substitution reaction (SNAr) or a Williamson ether synthesis.

General Synthesis Workflow

Synthesis_Workflow Reactant1 Nitrophenol Derivative Reaction Reaction (SNAr or Williamson Ether Synthesis) Reactant1->Reaction Reactant2 Aryl Halide / Alkyl Halide Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Nitrophenoxy Compound Purification->Product

Caption: General workflow for the synthesis of nitrophenoxy compounds.

Example Synthesis: 4-(2-nitrophenoxy)benzamide Derivatives

A general procedure for synthesizing 4-(2-nitrophenoxy)benzamide derivatives involves the reaction of a 4-(2-nitrophenoxy)benzoic acid with a substituted amine in the presence of a coupling agent.[10]

Mechanistic Insights: The Role of the Nitro Group

The biological activity of many nitrophenoxy compounds is intrinsically linked to the enzymatic reduction of the nitro group. This bioactivation is a key mechanistic step.

Nitroreduction_Mechanism Nitroaromatic R-NO2 (Nitrophenoxy Compound) Nitroso R-NO (Nitroso Intermediate) Nitroaromatic->Nitroso 2e-, 2H+ Nitroreductase Nitroreductase (Bacterial or Tumoral) Nitroreductase->Nitroaromatic NADP NAD(P)+ Nitroreductase->NADP NADPH NAD(P)H NADPH->Nitroreductase Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine 2e-, 2H+ Amine R-NH2 (Amino Metabolite) Hydroxylamine->Amine 2e-, 2H+ CellularDamage Cellular Damage (DNA, Proteins, Lipids) Hydroxylamine->CellularDamage

Caption: Bioactivation of nitrophenoxy compounds via nitroreductase activity.

This guide provides a foundational understanding of the SAR of nitrophenoxy compounds. Further research and exploration of this versatile scaffold are warranted to develop novel and improved therapeutic and agricultural agents.

References

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